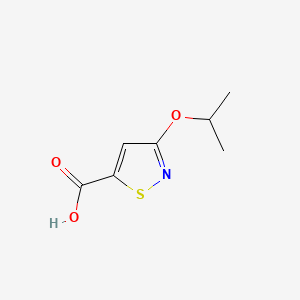
3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid is an organic compound with a unique structure that includes a thiazole ring, an isopropoxy group, and a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by the introduction of the isopropoxy group and carboxylic acid functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiazole ring.
科学的研究の応用
3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of 3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring and carboxylic acid group can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
3-(Propan-2-yloxy)propanoic acid: Similar in structure but lacks the thiazole ring.
Phenylacetone: Contains a different functional group arrangement but shares some structural similarities.
Uniqueness
3-(Propan-2-yloxy)-1,2-thiazole-5-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C7H9NO3S |
|---|---|
分子量 |
187.22 g/mol |
IUPAC名 |
3-propan-2-yloxy-1,2-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C7H9NO3S/c1-4(2)11-6-3-5(7(9)10)12-8-6/h3-4H,1-2H3,(H,9,10) |
InChIキー |
RDJHRFPVPNGRCI-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=NSC(=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488159.png)
![3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol](/img/structure/B13488169.png)
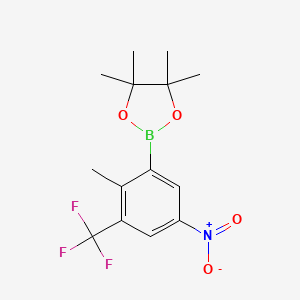

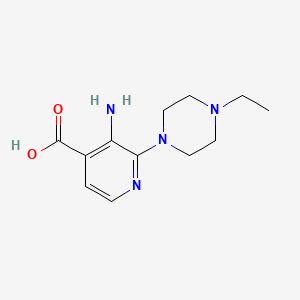
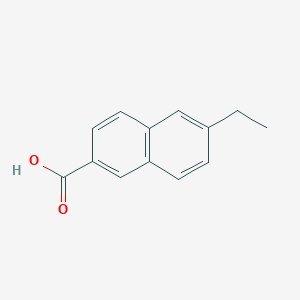
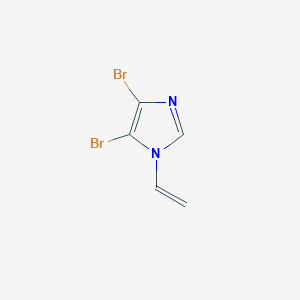

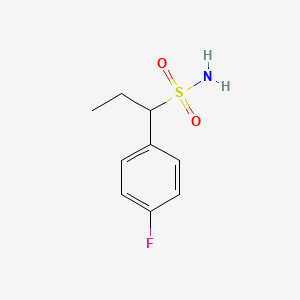
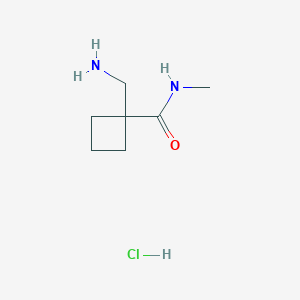

![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)

